(Trimethylsilyl)carbamic acid tert-butyl ester

Descripción general

Descripción

“(Trimethylsilyl)carbamic acid tert-butyl ester” is a chemical compound that is extensively used in scientific research. It acts as a protective group for amines and can be employed in the synthesis of various organic compounds, facilitating drug discovery and materials science. The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .

Synthesis Analysis

Carbamate-bearing molecules play an important role in modern drug discovery and medicinal chemistry . Organic carbamates (or urethanes) are structural elements of many approved therapeutic agents . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes .Molecular Structure Analysis

Structurally, the carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .Chemical Reactions Analysis

Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .Physical And Chemical Properties Analysis

The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .Aplicaciones Científicas De Investigación

Use as a Protecting Group in Organic Synthesis

This compound is often used as a protecting group in organic synthesis . It provides stability to the molecule and can be selectively deprotected under mild conditions. Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .

Conversion to Other Functional Groups

The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . This allows for the conversion of tert-butyl esters to other functional groups, expanding the range of possible reactions and products.

Deprotection of tert-Butyl Esters

The compound can be deprotected using various methods. For example, the combination of the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+ ), and triethylsilane mediates a mild OtBu deprotection .

Synthesis of Biologically Active Natural Products

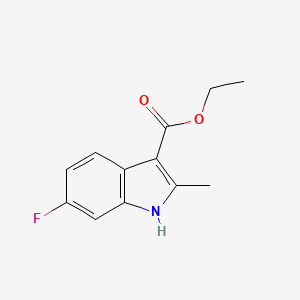

The compound has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These natural products have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Use in the Synthesis of Indole Derivatives

The compound has been used in the synthesis of indole derivatives containing an alkyne, enyne, or diene moiety at the 4-position . These derivatives are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .

Use in the Horner–Wadsworth–Emmons Olefination

The compound has been used in the Horner–Wadsworth–Emmons olefination . This reaction is a method for the synthesis of carbon-carbon double bonds using phosphonate esters .

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-trimethylsilylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2Si/c1-8(2,3)11-7(10)9-12(4,5)6/h1-6H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXUKTHUNOHNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Trimethylsilyl)carbamic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1439070.png)

![N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1439073.png)

![methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1439077.png)

![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1439088.png)